molecular formula C10H16O B1596380 2(1H)-Naphthalenone, octahydro- CAS No. 4832-17-1

2(1H)-Naphthalenone, octahydro-

Cat. No. B1596380
CAS RN: 4832-17-1
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, octahydro- is a chemical compound that has been widely studied for its potential applications in various fields. It is also known as Tetralin and is a colorless liquid that is insoluble in water. This compound is commonly used in the synthesis of various chemicals and has been extensively researched for its potential use in the pharmaceutical industry.

Scientific Research Applications

Chemical Biology and Environmental Implications

Naphthoquinones, including derivatives of naphthalenone, interact with biological systems in various ways, including promoting anti-inflammatory, anticancer actions, and inducing toxicities. These compounds are prevalent as natural products and environmental chemicals, especially in the atmosphere as products of fuel and tobacco combustion. They exert their actions through prooxidant activities, reducing oxygen to reactive oxygen species, and as electrophiles, forming covalent bonds with tissue nucleophiles. These actions affect cell signaling pathways that promote and protect against inflammatory responses and cell damage, varying with the specific quinone and its concentration (Kumagai et al., 2012).

Organic Photovoltaics

Derivatives of naphthalenone have been used in the development of high-performance organic solar cells (OSCs). For instance, naphthodithiophene-based nonfullerene acceptors with extended conjugation have shown higher power conversion efficiency (PCE) values than their naphthalene-based counterparts, indicating that incorporating extended conjugation into electron-donating fused-ring units in nonfullerene acceptors is a promising strategy for designing high-performance electron acceptors (Zhu et al., 2018).

Atmospheric Chemistry

Naphthalene and its derivatives, including octahydro-2(1H)-naphthalenone, undergo various reactions with atmospheric constituents such as hydroxyl radicals. These reactions are significant for understanding the atmospheric lifetimes of these compounds and their oxidation products, which may include relatively persistent air toxics. Identifying and quantifying these reaction products is crucial for assessing the environmental impact of PAHs in the air (Bunce et al., 1997).

Photochemical Processes

Photochemical studies have demonstrated unique reactions of naphthalenone derivatives, such as the Wolff rearrangement induced by nonresonant two-photon absorption of NIR radiation. This process highlights the potential of using photochemical reactions to transform naphthalenone derivatives for various applications, including material science and photolithography (Urdabayev & Popik, 2004).

Solvent Extraction Techniques

Naphthalenone derivatives have been investigated for their efficiency in solvent extraction methods, particularly in removing recalcitrant pollutants from wastewater. For example, mixed solvents have been used for the extraction of naphthalene-2-ol, demonstrating high extraction efficiency and highlighting the potential for removing biologically recalcitrant pollutants from aqueous solutions through solvent extraction (Shao et al., 2016).

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJRKCQQHOWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862701
Record name 2-Decalone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Naphthalenone, octahydro-

CAS RN

4832-17-1
Record name 2-Decalone
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Record name 2-Decalone
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Record name 4832-17-1
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Record name 2-Decalone
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Record name Bicyclo[4.4.0]decan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-decalone?

A1: The molecular formula of 2-decalone is C10H16O, and its molecular weight is 152.23 g/mol.

Q2: What are the key structural features of 2-decalone?

A2: 2-Decalone is a bicyclic ketone composed of two fused cyclohexane rings with a ketone functional group at the 2-position. It exists as cis and trans isomers, differing in the relative orientation of the hydrogen atoms at the ring junction.

Q3: What spectroscopic techniques are used to characterize 2-decalone?

A3: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize 2-decalone. NMR helps determine the structure and stereochemistry, while MS provides information about the fragmentation pattern, useful for identifying the compound and its derivatives. [, ]

Q4: How does the stereochemistry of 2-decalone influence its reactivity?

A4: The cis and trans isomers of 2-decalone exhibit distinct reactivity profiles. For instance, in nucleophilic addition reactions, the trans isomer generally shows higher reactivity than the cis isomer. This difference arises from conformational factors, with the trans isomer favoring equatorial attack due to less steric hindrance. []

Q5: What are some important reactions involving 2-decalone?

A5: 2-Decalone participates in various reactions, including: - Nucleophilic additions: Reactions with nucleophiles like hydroxylamine can occur at the carbonyl group, leading to the formation of the corresponding oximes. [] - Reductions: 2-Decalone can be reduced to the corresponding alcohols (decalols) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). [, ] - Alkylations: The enolate of 2-decalone can be generated and reacted with electrophiles to introduce alkyl substituents at the alpha-position. [, ] - Ring contractions: Treatment with reagents like thallium trinitrate (TTN) can lead to ring contraction, forming substituted cyclopentane derivatives. []

Q6: How is 2-decalone used in organic synthesis?

A6: 2-Decalone serves as a versatile building block in organic synthesis. Researchers utilize it to construct more complex molecules, such as: - Terpenoids: The decalone framework is present in various natural products, including terpenoids. Synthetic strategies often utilize 2-decalone derivatives to access these structurally diverse compounds. [, , ] - Polycyclic compounds: 2-Decalone can undergo transformations leading to the formation of polycyclic structures, which are important motifs in natural products and pharmaceutical compounds. [, ]

Q7: What is known about the metabolism of decalin, the parent hydrocarbon of 2-decalone?

A7: Studies on rats show that decalin undergoes oxidation to form decalols and decalones. Notably, male rats exhibited greater susceptibility to kidney damage from decalin exposure, with the formation of 2-decalone in the kidney extracts. This suggests a potential link between 2-decalone and renal toxicity in male rats. [, ]

Q8: How do the metabolites of decalin contribute to its toxicity?

A8: The formation of decalones, particularly 2-decalone, appears to play a role in decalin-induced nephrotoxicity in male rats. Research indicates that 2-decalone might contribute to the accumulation of alpha2u-globulin in the kidneys, leading to hyaline droplet formation and ultimately renal damage. [, ]

Q9: Are there any known therapeutic applications of 2-decalone or its derivatives?

A9: While no direct therapeutic applications of 2-decalone are currently known, research exploring its derivatives and their biological activities is ongoing. For instance, some studies suggest potential antimicrobial properties of certain 2-decalone derivatives. []

Q10: How is computational chemistry used in 2-decalone research?

A10: Computational methods like molecular mechanics and ab initio calculations are employed to study the conformational behavior of 2-decalone and its derivatives. These techniques provide valuable insights into the preferred conformations, energy barriers between conformers, and factors influencing reactivity. [, , ]

Q11: What is the significance of Structure-Activity Relationship (SAR) studies in 2-decalone research?

A11: SAR studies are crucial for understanding how structural modifications to the 2-decalone framework affect its biological activity. By systematically altering substituents and stereochemistry, researchers can identify key structural features responsible for desired activities and optimize compounds for specific applications. []

Q12: What is the environmental impact of 2-decalone?

A12: Limited data is available on the environmental fate and ecotoxicological effects of 2-decalone. As a bicyclic ketone, it may pose risks to aquatic life and potentially persist in the environment. Further research is needed to assess its biodegradability and develop strategies for its safe disposal and remediation. [, ]

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